molecular formula C14H22Cl2N2 B1442644 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride CAS No. 1332529-41-5

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1442644
CAS No.: 1332529-41-5
M. Wt: 289.2 g/mol
InChI Key: OALYLWFYVCGNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the IUPAC name N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxyethanamine dihydrochloride . The InChI code for this compound is 1S/C18H28N2O.2ClH/c1-21-10-8-19-13-15-5-4-9-20(14-15)18-11-16-6-2-3-7-17(16)12-18;;/h2-3,6-7,15,18-19H,4-5,8-14H2,1H3;2*1H .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C18H28N2O.2ClH/c1-21-10-8-19-13-15-5-4-9-20(14-15)18-11-16-6-2-3-7-17(16)12-18;;/h2-3,6-7,15,18-19H,4-5,8-14H2,1H3;2*1H . This indicates that the compound contains 18 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 361.35 . It is also known to be an irritant .

Scientific Research Applications

Chemical Synthesis and Cyclization Reactions

The compound plays a significant role in chemical synthesis, especially in nucleophile-promoted alkyne-iminium ion cyclizations. It serves as a reactant or intermediate in various synthetic routes, leading to heterocyclic compounds. For instance, it has been involved in the synthesis of diverse piperidine derivatives through reactions such as annulation and cyclization, contributing to the development of novel organic compounds with potential pharmaceutical applications (Arnold et al., 2003).

Antimicrobial and Antibacterial Activities

This compound and its derivatives have been studied for their antimicrobial properties. Research indicates that certain piperidine-containing compounds exhibit significant antimicrobial activities against various pathogens, highlighting their potential in developing new antibacterial agents. Such studies are crucial for addressing the growing concern over antibiotic resistance (Vinaya et al., 2009).

Synthetic Methodologies

The compound has been utilized in developing synthetic methodologies, including microwave-assisted synthesis. These methods offer efficient routes to various piperidine-containing pyrimidine imines and thiazolidinones, demonstrating the versatility of this chemical in facilitating rapid and efficient synthetic processes (Merugu et al., 2010).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of derivatives of this compound have provided insights into their chemical properties and potential applications. For example, NMR and crystallographic studies have elucidated the structures of novel piperidine derivatives, contributing to a better understanding of their reactivity and interaction potentials (Yıldırım et al., 2006).

Catalytic and Synthetic Applications

Research has demonstrated the compound's utility in catalytic processes and further synthetic applications, including the formation of diphenyl piperidines and related derivatives. These studies showcase the potential of this compound in facilitating catalyzed reactions, leading to compounds of interest in pharmaceutical and material sciences (Mani et al., 2014).

Safety and Hazards

This compound is known to be an irritant . More detailed safety and hazard information would typically be available in the compound’s Material Safety Data Sheet (MSDS) .

Biochemical Analysis

Biochemical Properties

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, thereby affecting downstream cellular processes . Additionally, it can alter gene expression patterns, leading to changes in cellular function and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . These interactions often involve binding to the active site of enzymes, leading to changes in their activity and subsequent alterations in biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy . Long-term effects on cellular function have also been observed, with some studies indicating potential alterations in cellular processes after prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on biological processes. Toxicity studies have highlighted the importance of careful dosage management to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c15-13-5-7-16(8-6-13)14-9-11-3-1-2-4-12(11)10-14;;/h1-4,13-14H,5-10,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALYLWFYVCGNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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